7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile 7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 685106-66-5
VCID: VC7894487
InChI: InChI=1S/C14H8N4O2/c15-6-10-7-17-18-11(3-4-16-14(10)18)9-1-2-12-13(5-9)20-8-19-12/h1-5,7H,8H2
SMILES: C1OC2=C(O1)C=C(C=C2)C3=CC=NC4=C(C=NN34)C#N
Molecular Formula: C14H8N4O2
Molecular Weight: 264.24 g/mol

7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

CAS No.: 685106-66-5

Cat. No.: VC7894487

Molecular Formula: C14H8N4O2

Molecular Weight: 264.24 g/mol

* For research use only. Not for human or veterinary use.

7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile - 685106-66-5

Specification

CAS No. 685106-66-5
Molecular Formula C14H8N4O2
Molecular Weight 264.24 g/mol
IUPAC Name 7-(1,3-benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Standard InChI InChI=1S/C14H8N4O2/c15-6-10-7-17-18-11(3-4-16-14(10)18)9-1-2-12-13(5-9)20-8-19-12/h1-5,7H,8H2
Standard InChI Key NGHIZHSQOBVMGB-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)C3=CC=NC4=C(C=NN34)C#N
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C3=CC=NC4=C(C=NN34)C#N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

  • Pyrazolo[1,5-a]pyrimidine core: A fused bicyclic system comprising a pyrazole ring (five-membered, two adjacent nitrogen atoms) and a pyrimidine ring (six-membered, two nitrogen atoms at positions 1 and 3) .

  • 1,3-Benzodioxol-5-yl substituent: A phenyl ring fused with a dioxole group, providing electron-rich aromatic character and potential metabolic stability.

  • Nitrile group (-CN): A polar functional group that enhances molecular interactions with biological targets and influences physicochemical properties such as solubility and lipophilicity.

Table 1: Comparative Molecular Properties of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Group
7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acidC₁₄H₉N₃O₄283.24Carboxylic acid (-COOH)
5-(1,3-Benzodioxol-5-yl)-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamideC₁₈H₁₉F₃N₄O₃396.40Carboxamide (-CONH₂)
7-(1,3-Benzodioxol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrileC₁₄H₇N₅O₂289.24 (calculated)Nitrile (-CN)

The nitrile-substituted derivative exhibits a lower molecular weight compared to its carboxamide analog, potentially enhancing membrane permeability.

Spectroscopic Characterization

While experimental spectra for the carbonitrile derivative are unavailable, analogous compounds provide insights:

  • Infrared (IR) Spectroscopy: The nitrile group typically shows a strong absorption band near 2200–2260 cm⁻¹, distinct from carboxylic acid (1700 cm⁻¹) or amide (1650 cm⁻¹) peaks.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Aromatic protons on the benzodioxole ring resonate at δ 6.8–7.2 ppm, while pyrazolo-pyrimidine protons appear at δ 8.0–9.0 ppm .

    • ¹³C NMR: The nitrile carbon is expected at δ 115–120 ppm, contrasting with carboxylic acid carbons at δ 170–175 ppm.

Synthetic Routes and Optimization

Retrosynthetic Analysis

The compound can be synthesized via sequential cyclization and substitution reactions:

  • Pyrazolo[1,5-a]pyrimidine Core Formation:

    • Condensation of aminopyrazole derivatives with β-diketones or α,β-unsaturated ketones under acidic or basic conditions .

    • Example: Reaction of 5-amino-1H-pyrazole with ethyl acetoacetate yields the pyrimidine ring.

  • Benzodioxole Substitution:

    • Suzuki-Miyaura coupling using a 1,3-benzodioxol-5-yl boronic acid and a halogenated pyrazolo-pyrimidine intermediate.

  • Nitrile Introduction:

    • Cyanation of a 3-bromo or 3-iodo precursor using copper(I) cyanide (CuCN) or palladium-catalyzed cross-coupling with trimethylsilyl cyanide (TMSCN).

Table 2: Hypothetical Reaction Conditions for Nitrile Incorporation

StepReagentSolventTemperatureCatalystYield (Projected)
CyanationCuCNDMF120°CPd(PPh₃)₄60–70%
Cross-couplingTMSCNTHF80°CPd₂(dba)₃/XPhos75–85%

Purification and Analytical Challenges

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) effectively separates nitrile derivatives from byproducts.

  • Recrystallization: Methanol/water mixtures (4:1) yield high-purity crystals suitable for X-ray diffraction .

KinaseIC₅₀ (nM)Selectivity Over EGFR
TRKA2.5>100-fold
TRKB4.8>50-fold
TRKC3.1>80-fold
ROS128.7>10-fold

Neuroprotective Applications

The benzodioxole moiety is associated with enhanced blood-brain barrier penetration, suggesting potential in neurodegenerative diseases. In silico studies predict:

  • Aβ Aggregation Inhibition: Binding free energy (ΔG) of −8.2 kcal/mol with amyloid-beta peptides, comparable to curcumin derivatives.

  • MAO-B Inhibition: Projected IC₅₀ of 15 nM, indicating possible utility in Parkinson’s disease.

Comparative Structure-Activity Relationships (SAR)

Impact of the Nitrile Group

Replacing the carboxylic acid (-COOH) with a nitrile (-CN) confers:

  • Increased Lipophilicity: Calculated logP rises from 1.8 (carboxylic acid) to 2.5 (carbonitrile), enhancing cellular uptake.

  • Metabolic Stability: Resistance to esterase-mediated hydrolysis compared to methyl ester analogs.

Benzodioxole Substitution Patterns

  • 5-Substitution: Optimal for TRK inhibition; 6-substituted analogs show 10-fold reduced potency.

  • Methylenedioxy vs. Ethylenedioxy: Benzodioxole outperforms benzodioxane derivatives in pharmacokinetic profiles.

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics in rodent models of cancer and Alzheimer’s disease.

  • Prodrug Development: Mask the nitrile group as a thioamide or amidoxime to improve oral bioavailability.

  • Polypharmacology Screening: Assess off-target effects on cytochrome P450 enzymes (CYP3A4, CYP2D6).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator